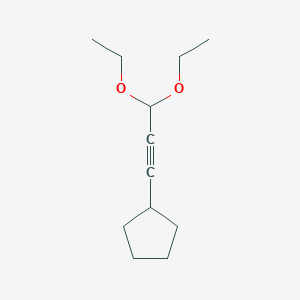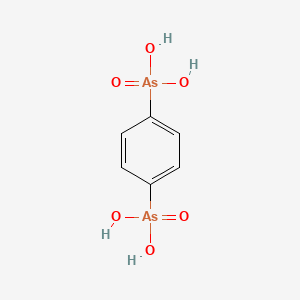
p-Benzenediarsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Benzenediarsonic acid typically involves the reaction of benzene with arsenic trioxide in the presence of a catalyst. One common method is the diazotization of p-aminobenzenearsonic acid followed by hydrolysis. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
p-Benzenediarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic acid derivatives.
Reduction: Reduction reactions can convert this compound into less oxidized arsenic compounds.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions to achieve specific substitutions.
Major Products Formed
科学的研究の応用
p-Benzenediarsonic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in various chemical reactions.
Biology: The compound’s biological activity is studied for potential use in antimicrobial and anticancer therapies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
this compound is used in the production of specialty chemicals and materials with unique properties.作用機序
The mechanism of action of p-Benzenediarsonic acid involves its interaction with biological molecules, leading to the inhibition of specific enzymes and disruption of cellular processes. The compound’s molecular targets include proteins and nucleic acids, and its pathways involve oxidative stress and apoptosis induction.
類似化合物との比較
Similar Compounds
p-Arsanilic acid: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Roxarsone: Another organoarsenic compound with applications in agriculture and medicine.
Phenylarsonic acid: Shares the aromatic ring structure but differs in the number and position of arsenic atoms.
Uniqueness
p-Benzenediarsonic acid is unique due to its specific arrangement of arsenic atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to other organoarsenic compounds.
特性
CAS番号 |
1758-50-5 |
|---|---|
分子式 |
C6H8As2O6 |
分子量 |
325.97 g/mol |
IUPAC名 |
(4-arsonophenyl)arsonic acid |
InChI |
InChI=1S/C6H8As2O6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H,(H2,9,10,11)(H2,12,13,14) |
InChIキー |
SLXLSSFWERNCQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[As](=O)(O)O)[As](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)
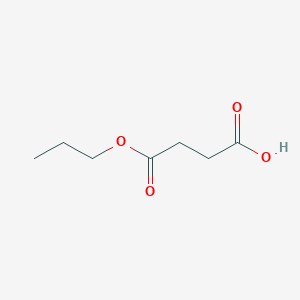


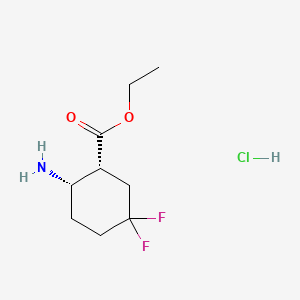
![6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid](/img/structure/B14002321.png)

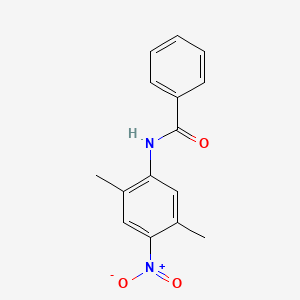

![2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol](/img/structure/B14002331.png)



